molecular formula C7H7BBrF3KNO2 B8209088 Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate

Cat. No.: B8209088
M. Wt: 323.95 g/mol
InChI Key: VLARMKCMJLKOAO-UHFFFAOYSA-N
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Description

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate is a boron-containing heterocyclic compound with a pyridine backbone substituted with bromine, methoxy groups, and a trifluoroborate anion. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions. The trifluoroborate group enhances hydrolytic stability compared to boronic acids, making it advantageous for synthetic applications in medicinal chemistry and materials science .

Properties

IUPAC Name

potassium;(5-bromo-2,6-dimethoxypyridin-3-yl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrF3NO2.K/c1-14-6-4(8(10,11)12)3-5(9)7(13-6)15-2;/h3H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLARMKCMJLKOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(N=C1OC)OC)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Functionalization

The process begins with 2,6-dimethoxypyridine derivatives. Bromination at the 5-position is achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄) at 0–25°C. For example, 2,6-dimethoxy-5-nitropyridine undergoes bromination with Br₂ in acetic acid, yielding 5-bromo-2,6-dimethoxypyridine.

Boronation via Lithiation

Lithiation at the 3-position is performed using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C. The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), forming the boronic acid after acidic workup. Key parameters:

  • Temperature : Strict control at −78°C prevents side reactions.

  • Solvent : THF ensures solubility and stabilizes the lithiated species.

Trifluoroborate Salt Formation

The boronic acid is treated with potassium hydrogen difluoride (KHF₂) in aqueous ethanol, yielding the trifluoroborate salt. Recrystallization from acetone/ether mixtures enhances purity (>95%).

Example Protocol :

  • Brominate 2,6-dimethoxypyridine (10 mmol) with Br₂ (1.1 eq) in CH₃COOH at 25°C for 8 h.

  • Lithiate the product (5 mmol) with n-BuLi (1.1 eq) in THF at −78°C.

  • Add B(OiPr)₃ (1.2 eq), warm to 25°C, and hydrolyze with HCl.

  • React with KHF₂ (3 eq) in EtOH/H₂O, isolate via filtration.
    Yield : 70–75%.

Hydroboration-Fluorination Sequential Approach

This method bypasses boronic acid isolation, improving atom economy.

Hydroboration of Haloalkenes

A haloalkene precursor (e.g., 5-bromo-1-pentene) undergoes hydroboration with dichloroborane (BHCl₂) at 0°C. The intermediate alkylborane is trapped with excess BHCl₂ to form a dichloroborane adduct.

Fluorination and Salt Formation

Treatment with KHF₂ in ether/water converts the adduct to the trifluoroborate salt. Trituration with ether removes disiloxane byproducts.

Advantages :

  • Scalability : Demonstrated for multi-gram batches.

  • Purity : >96% via qNMR without chromatography.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The trifluoroborate salt is synthesized in situ during cross-coupling. For example, 5-bromo-2,6-dimethoxypyridine reacts with vinyltrifluoroborate salts under Pd(PPh₃)₄ catalysis.

Conditions :

  • Catalyst : Pd(OAc)₂/XPhos (2 mol%).

  • Base : K₂CO₃ in THF/H₂O.

  • Yield : 60–80%.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
Boronic Acid Intermediate70–75%>95%IndustrialBoronic acid instability
Hydroboration-Fluorination75%>96%HighDisiloxane byproduct removal
Cross-Coupling60–80%90–95%ModerateCatalyst cost

Chemical Reactions Analysis

Types of Reactions

Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or potassium acetate.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of potassium 5-bromo-2,6-dimethoxypyridine-3-trifluoroborate is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or pseudohalides. The trifluoroborate group stabilizes the compound, making it an effective nucleophilic partner in these reactions.

Mechanism of Action
The mechanism involves transmetalation with palladium catalysts, where the boron atom transfers to the palladium complex, facilitating the coupling with electrophiles. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, a study demonstrated that certain derivatives induced apoptosis in cancer cell lines, showing promise as therapeutic agents against various cancers.

Case Study: FaDu Hypopharyngeal Tumor Cells
In a specific study involving FaDu hypopharyngeal tumor cells, compounds derived from this organoboron framework exhibited significant cytotoxic effects compared to traditional chemotherapeutics like bleomycin. The structure-activity relationship (SAR) analysis indicated that modifications on the pyridine ring influenced their efficacy.

Neuroprotective Effects

Certain analogs of this compound have shown neuroprotective properties by acting as voltage-gated potassium channel blockers. This action may be beneficial for conditions such as multiple sclerosis and warrants further investigation into their therapeutic potential.

Case Study: Voltage-Gated Potassium Channel Blockade
Research indicated that these compounds could stabilize membrane potentials and mitigate neuronal damage in demyelinating diseases, suggesting a role in neuroprotection.

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in critical biological pathways. This inhibition could lead to therapeutic applications in various diseases by modulating metabolic processes.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer activity; apoptosis induction
Potassium 5-Methoxypyridine-2-TrifluoroborateVoltage-gated potassium channel blockade
Potassium PhenyltrifluoroborateGeneral cross-coupling reagent

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates stability under physiological conditions, which is essential for its application in biological systems. While low doses are generally safe, higher concentrations may lead to toxicity; thus, careful dosage considerations are necessary for therapeutic applications.

Mechanism of Action

The primary mechanism of action of Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate involves its role as a boron reagent in coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Trifluoroborates

The following table compares Potassium 5-Bromo-2,6-dimethoxypyridine-3-trifluoroborate with other pyridine-derived potassium trifluoroborates:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Reactivity
This compound Br (5), OMe (2,6), BF₃K (3) ~318.99 Cross-coupling, drug synthesis
Potassium 2,5-dibromo-pyridine-3-trifluoroborate Br (2,5), BF₃K (3) ~347.85 Halogen-rich intermediates
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate Br (5), F (2), BF₃K (3) ~292.97 Fluorinated drug scaffolds
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate Cl (3), OMe (2), BF₃K (4) ~271.53 Directed functionalization

Key Findings :

  • Halogen Diversity : Bromine at position 5 provides a reactive site for further functionalization, whereas chlorine or fluorine substituents (e.g., in Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate) alter electronic properties and regioselectivity in coupling reactions .

Non-Trifluoroborate Pyridine Derivatives

5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate
  • Structure : Br (5), I (3), trifluoromethanesulfonate (2)
  • Applications : Acts as a dual leaving group (iodine and triflate) for sequential cross-coupling, contrasting with the trifluoroborate’s role as a nucleophilic partner .
  • Reactivity : The triflate group is more labile than trifluoroborate, enabling faster reactions but requiring stricter anhydrous conditions .

Alkyl vs. Aromatic Trifluoroborates

  • Potassium (3,3,3-trifluoropropyl)-trifluoroborate :
    • Structure : Alkyl chain with terminal BF₃K.
    • Comparison : Less steric hindrance but lower thermal stability compared to aromatic trifluoroborates like the target compound. Used in alkylation reactions rather than aryl-aryl couplings .

Stability and Handling

  • Potassium trifluoroborates, including the target compound, exhibit superior air and moisture stability compared to boronic acids, reducing decomposition risks during storage .
  • In contrast, 2-Bromopyridine (a simpler analog) is highly volatile and toxic, requiring stringent safety protocols (e.g., ventilation, PPE) .

Biological Activity

Potassium 5-bromo-2,6-dimethoxypyridine-3-trifluoroborate (K-5-Br-2,6-DMP-3-TFB) is a versatile organoboron compound that has garnered attention in medicinal chemistry and synthetic organic chemistry due to its unique structural properties and reactivity. This article explores its biological activity, including its mechanism of action, applications in drug development, and relevant case studies.

  • IUPAC Name : Potassium (5-bromo-2,6-dimethoxypyridin-3-yl)trifluoroborate
  • Molecular Formula : C7_7H7_7BBF3_3KNO2_2
  • Molecular Weight : 323.95 g/mol
  • Purity : ≥95% .

K-5-Br-2,6-DMP-3-TFB acts primarily as a nucleophilic reagent in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.

Key Reactions:

  • Suzuki-Miyaura Cross-Coupling : K-5-Br-2,6-DMP-3-TFB can be utilized to couple with aryl halides or other electrophiles to form substituted pyridines and other biologically relevant compounds.
  • Nucleophilic Substitution : The trifluoroborate moiety enhances the nucleophilicity of the compound, making it effective in various chemical transformations.

Biological Activity

The biological activity of K-5-Br-2,6-DMP-3-TFB has been investigated in several studies, revealing its potential as a precursor for biologically active compounds.

Antiviral Activity

Research has indicated that derivatives of pyridine-based trifluoroborates exhibit antiviral properties. For instance, compounds derived from K-5-Br-2,6-DMP-3-TFB have shown inhibitory activity against flavivirus proteases, which are critical targets for antiviral drug development.

Table 1: Biological Activity Summary

CompoundTargetActivityReference
K-5-Br-2,6-DMP-3-TFBFlavivirus NS2B-NS3 proteaseIC50_{50}: 130 nM
K derivativesVarious viral targetsInhibition observed

Case Studies

  • Flavivirus Inhibition :
    A study demonstrated that pyridine derivatives could inhibit Zika virus replication by targeting its protease. The structure-activity relationship (SAR) highlighted the importance of specific substitutions on the pyridine ring for enhancing biological activity .
  • Cross-Coupling Applications :
    K-5-Br-2,6-DMP-3-TFB has been successfully employed in synthesizing complex molecules through cross-coupling reactions. For example, it was used to create new antiviral agents by coupling with various aryl halides .

Q & A

Q. How should researchers address contradictory data in cross-coupling yields reported across studies?

  • Troubleshooting :

Verify catalyst lot activity (e.g., Pd contamination).

Assess moisture content in solvents via Karl Fischer titration.

Compare with control reactions using 5-bromo-2-methoxyphenyltrifluoroborate (see for standardized protocols) .

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